molecular formula C10H13ClN2 B13927442 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline CAS No. 83939-61-1

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B13927442
CAS No.: 83939-61-1
M. Wt: 196.67 g/mol
InChI Key: NFRZXYNZUHBFBX-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired quinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .

Scientific Research Applications

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts key metabolic pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C10H12ClN
  • Molecular Weight: 183.66 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(C)C1=CC2=C(N1)C(=C(N=C2)Cl)C(=N)C=C

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested on cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range.
  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle. It may also modulate pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : In vitro tests against Gram-positive and Gram-negative bacteria indicated that this compound possesses antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Fungal Activity : Preliminary studies suggest antifungal activity against common pathogens like Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

FeatureDescription
Chlorine Substitution Enhances lipophilicity and may improve cellular uptake.
Ethyl Group Contributes to hydrophobic interactions with biological targets.
Tetrahydroquinazoline Framework Provides a scaffold for interaction with enzymes and receptors involved in various biological processes.

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the anticancer efficacy of this compound on the MDA-MB-231 cell line. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Properties

CAS No.

83939-61-1

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H13ClN2/c1-2-8-7-5-3-4-6-9(7)13-10(11)12-8/h2-6H2,1H3

InChI Key

NFRZXYNZUHBFBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC2=C1CCCC2)Cl

Origin of Product

United States

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